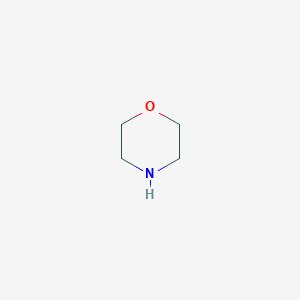

Morpholine

Cat. No. B109124

Key on ui cas rn:

138048-80-3

M. Wt: 87.12 g/mol

InChI Key: YNAVUWVOSKDBBP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05766530

Procedure details

Additionally, amine-oxides, and particularly NMMO, have a limited thermal stability, which varies depending on their structure. The monohydrate of NMMO melts at temperatures of approximately 72° C., and the water-free compound melts at 172° C. When the monohydrate is heated, strong discolourings will occur from a temperature of 120°/130° C. on. Such temperatures however are common in processes for the production of cellulose moulded bodies. From 175° C. on, strong exothermal reactions will occur, which may lead to explosions. During this reaction, NMMO is thermally degraded, producing particularly N-methyl-morpholine, morpholine, formaldehyde and CO2.

[Compound]

Name

amine-oxides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

monohydrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

monohydrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

cellulose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N+:2]1([O-])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[OH2:9]>>[CH3:1][N:2]1[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[NH:2]1[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[CH2:4]=[O:5].[C:6](=[O:5])=[O:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[N+]1(CCOCC1)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

amine-oxides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[N+]1(CCOCC1)[O-]

|

Step Five

[Compound]

|

Name

|

monohydrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[N+]1(CCOCC1)[O-]

|

Step Seven

[Compound]

|

Name

|

monohydrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

cellulose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

melts at temperatures of approximately 72° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

will occur from a temperature of 120°/130° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

From 175° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1CCOCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCOCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |